molecular formula C8H12Cl3FN2 B13052991 (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13052991
M. Wt: 261.5 g/mol
InChI Key: AMUWWTSCQRJACV-YCBDHFTFSA-N
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Description

(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a phenyl group substituted with chlorine and fluorine atoms, and an ethane-1,2-diamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2-chloro-4-fluoroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for greater control over reaction conditions and higher yields of the desired product. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are desired.

Properties

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1

InChI Key

AMUWWTSCQRJACV-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)N.Cl.Cl

Origin of Product

United States

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